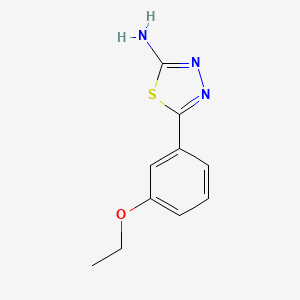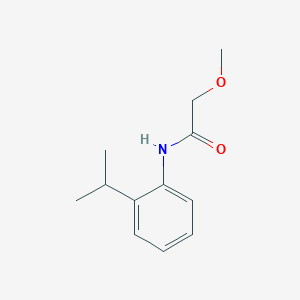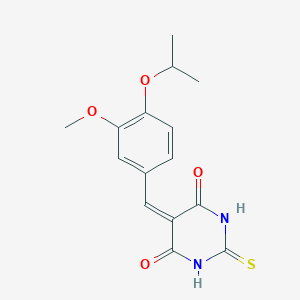
2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidine ring structure. It is also known as trimethoprim, an antibiotic that is commonly used to treat bacterial infections. This compound was first synthesized in the 1960s and has since been extensively studied for its antimicrobial properties.
Mecanismo De Acción
Trimethoprim works by inhibiting the bacterial enzyme dihydrofolate reductase, which is responsible for the synthesis of tetrahydrofolate, an essential precursor in the synthesis of DNA and RNA. By inhibiting this enzyme, trimethoprim prevents the synthesis of nucleic acids and thus inhibits bacterial growth.
Biochemical and Physiological Effects:
Trimethoprim has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is also effective against some protozoan parasites. However, it has no effect on viruses or fungi. Trimethoprim is generally well-tolerated by humans and animals, with few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using trimethoprim in lab experiments is its broad spectrum of antimicrobial activity. It is effective against a wide range of bacterial species, making it a useful tool in microbiological research. However, one limitation of using trimethoprim is that it can only be used to inhibit the growth of bacteria, and cannot be used to kill them. Additionally, some bacterial species have developed resistance to trimethoprim, which can limit its effectiveness.
Direcciones Futuras
There are several potential future directions for research on trimethoprim. One area of interest is the development of new analogs of trimethoprim with improved antimicrobial activity or reduced toxicity. Another area of interest is the study of the mechanisms of bacterial resistance to trimethoprim, which could lead to the development of new strategies for combating antibiotic resistance. Additionally, research could focus on the use of trimethoprim in combination with other antibiotics to enhance its effectiveness against bacterial infections.
Métodos De Síntesis
The synthesis of 2,3,6-trimethyl-5-phenyl-4(3H)-pyrimidinone involves the condensation of 2,4-diamino-5-methylpyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product is then purified through recrystallization to obtain pure trimethoprim.
Aplicaciones Científicas De Investigación
Trimethoprim has been widely used in scientific research for its antimicrobial properties. It is commonly used to inhibit the growth of bacteria in microbiological experiments. It has also been used in combination with sulfamethoxazole to treat bacterial infections in both humans and animals.
Propiedades
IUPAC Name |
2,3,6-trimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-12(11-7-5-4-6-8-11)13(16)15(3)10(2)14-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEQABFSMVKBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)



![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)

![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)


